1-ethyl-2,3-dihydro-1H-isoindole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

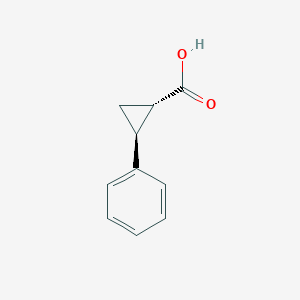

1-ethyl-2,3-dihydro-1H-isoindole, also known as Isoindoline, is a heterocyclic organic compound with the molecular formula C8H9N . The parent compound has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . Isoindoline itself is not commonly encountered, but several derivatives are found in nature and some synthetic derivatives are commercially valuable drugs .

Synthesis Analysis

Isoindolines can be prepared by 1,2-addition of a nucleophile onto a bifunctional ε-benzoiminoenoates followed by intramolecular aza-Michael reaction . Another route involves [3+2] cycloaddition of the azomethine ylides (e.g. (CH2)2NR) to quinone in the presence of suitable catalysts . These methods have also been adapted to give chiral derivatives .Molecular Structure Analysis

The molecular structure of this compound is similar to indoline except that the nitrogen atom is in the 2 position instead of the 1 position of the five-membered ring . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

Isoindolines can undergo various chemical reactions. For instance, they can be prepared by 1,2-addition of a nucleophile onto a bifunctional ε-benzoiminoenoates followed by intramolecular aza-Michael reaction . Another route involves [3+2] cycloaddition of the azomethine ylides (e.g. (CH2)2NR) to quinone in the presence of suitable catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 119.167 g·mol−1 . More specific properties such as melting point, boiling point, and solubility were not found in the retrieved sources.Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-ethyl-2,3-dihydro-1H-isoindole involves the reduction of 1-ethyl-1H-isoindole using a reducing agent.", "Starting Materials": [ "1-ethyl-1H-isoindole", "Reducing agent (e.g. lithium aluminum hydride, sodium borohydride)" ], "Reaction": [ "1. Dissolve 1-ethyl-1H-isoindole in anhydrous ether or THF.", "2. Add the reducing agent slowly to the reaction mixture while stirring.", "3. Heat the reaction mixture under reflux for several hours.", "4. Allow the reaction mixture to cool to room temperature.", "5. Quench the reaction mixture with water.", "6. Extract the product with a suitable organic solvent (e.g. dichloromethane).", "7. Dry the organic layer over anhydrous sodium sulfate.", "8. Concentrate the organic layer under reduced pressure to obtain the product as a colorless oil." ] } | |

Número CAS |

90132-78-8 |

Fórmula molecular |

C10H13N |

Peso molecular |

147.2 |

Pureza |

90 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6261322.png)